1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol
Description
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with a methyl group at the 1-position and a hydroxyl (-OH) substituent at the 6-position. This structure confers unique physicochemical properties, such as enhanced polarity due to the hydroxyl group, which may influence solubility, hydrogen bonding capacity, and biological interactions.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-6-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7-2-3-8(11)10(7)5-4-9-6/h2-3,6,9,11H,4-5H2,1H3 |
InChI Key |
XNIZCJPSNVVOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol can be achieved through various synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves intramolecular cyclization catalyzed by Cs₂CO₃/DMSO, resulting in the formation of the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles for substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol has a wide range of scientific research applications :
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- This could enhance aqueous solubility but reduce membrane permeability, impacting pharmacokinetics in drug candidates.
- Carboxylic Acid (-COOH) : The acidic nature of this derivative (pKa ~4-5) makes it suitable for ionic interactions or as a precursor for amide bond formation, commonly exploited in prodrug design .
- Ester Derivatives : tert-Butyl esters (e.g., CAS 1050884-26-8) are often used as protecting groups for carboxylic acids during synthesis, improving stability under reactive conditions .
Biological Activity
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-6-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structural features contribute significantly to its biological activity. The molecular structure includes a pyrrolo-pyrazine core that is known for various pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the pyrrolo-pyrazine structure. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation across various cancer types.
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.95 | Induction of apoptosis |
| Compound B | MCF-7 (Breast) | 7.01 | Inhibition of topoisomerase II |
| Compound C | HCT116 (Colon) | 0.07 | CDK2 inhibition |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and enzyme inhibition.
Anti-inflammatory Properties
Compounds with similar structures have also been evaluated for anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study: Anti-inflammatory Effects
In a study conducted by Xia et al., derivatives of pyrrolo-pyrazine compounds were tested for their ability to reduce inflammation in animal models. The results demonstrated a significant decrease in markers such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several studies suggest that it may interact with key cellular pathways:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cells.
- Enzyme Inhibition : Inhibition of kinases such as CDK2 and topoisomerase II has been reported.
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological studies indicate that some derivatives may exhibit low toxicity profiles; however, comprehensive studies are necessary to establish safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
